2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-ol
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Overview
Description
2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-ol is a chemical compound with the molecular formula C7H7ClOS and a molecular weight of 174.65 g/mol . This compound is notable for its unique structure, which includes a chlorinated cyclopenta[b]thiophene ring system. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-ol typically involves the chlorination of cyclopenta[b]thiophene derivatives under controlled conditions. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane . The reaction is usually carried out at low temperatures to prevent over-chlorination and to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield dechlorinated or reduced thiophene derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dechlorinated thiophene derivatives
Substitution: Amino or thiol-substituted thiophene derivatives
Scientific Research Applications
2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-ol is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and materials.
Biology: In the study of enzyme interactions and as a potential ligand for biological assays.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-ol can be compared with other similar compounds, such as:
Cyclopenta[b]thiophene: Lacks the chlorine and hydroxyl groups, resulting in different reactivity and applications.
4H-cyclopenta[b]thiophen-4-ol: Similar structure but without the chlorine atom, leading to different chemical properties and reactivity.
2-chloro-4H-cyclopenta[b]thiophene: Lacks the hydroxyl group, affecting its solubility and reactivity.
The presence of both chlorine and hydroxyl groups in this compound makes it unique, providing distinct chemical properties and reactivity that are valuable in various research applications .
Properties
CAS No. |
1394739-89-9 |
---|---|
Molecular Formula |
C7H7ClOS |
Molecular Weight |
174.6 |
Purity |
75 |
Origin of Product |
United States |
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